molecular formula C12H17N5 B2741599 N,N-dimethyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidin-4-amine CAS No. 2320514-06-3

N,N-dimethyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidin-4-amine

Cat. No.: B2741599
CAS No.: 2320514-06-3
M. Wt: 231.303
InChI Key: JQJRUUVDEJQHHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidin-4-amine is a heterocyclic compound that features both imidazole and pyrimidine rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidin-4-amine typically involves the formation of the imidazole and pyrimidine rings followed by their subsequent coupling.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the desired product. For example, the use of palladium catalysts in hydrogenation reactions can be crucial in the synthesis of intermediate compounds .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrimidine rings .

Scientific Research Applications

N,N-dimethyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The imidazole and pyrimidine rings play a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridine-4-amine
  • N,N-dimethyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidin-5-amine
  • N,N-dimethyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidin-6-amine

Uniqueness

N,N-dimethyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

N,N-dimethyl-2-(2-propan-2-ylimidazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-9(2)11-13-7-8-17(11)12-14-6-5-10(15-12)16(3)4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJRUUVDEJQHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1C2=NC=CC(=N2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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